1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)-2-phenylethan-1-one
Description
This compound is a pyridazine-piperazine hybrid featuring a 4-methylphenylamino group at position 6 of the pyridazine ring and a phenylethanone moiety linked via a piperazine spacer. Its synthesis involves coupling 6-[(4-methylphenyl)amino]pyridazine with a piperazine intermediate, followed by functionalization with phenylethanone . The structure has been confirmed via X-ray crystallography (SHELX-based refinement) and spectroscopic methods (¹H/¹³C NMR, IR) .
Properties
IUPAC Name |
1-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-18-7-9-20(10-8-18)24-21-11-12-22(26-25-21)27-13-15-28(16-14-27)23(29)17-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXFRUBMYALFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)-2-phenylethan-1-one involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes the following steps:
Formation of Pyridazinone Core: The pyridazinone core is synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Introduction of Piperazine Moiety: The piperazine ring is introduced by linking the N-1 nitrogen of piperazine to positions 4, 5, or 6 of the pyridazinone ring.
Attachment of Phenyl and p-Tolyl Groups: The phenyl and p-tolyl groups are attached to the pyridazinone and piperazine rings, respectively, through suitable spacers and reaction conditions.
Chemical Reactions Analysis
1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)-2-phenylethan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Based Analogs
- 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one: This compound shares the pyridazine core and 4-methylphenyl substituent but lacks the piperazine-phenylethanone chain. It demonstrates potent anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation) . The absence of the piperazine linker likely reduces its pharmacokinetic stability compared to the target compound.
- N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine: Replacing the piperazine-phenylethanone group with a pyrazole ring alters the compound’s electronic profile and binding affinity. Crystallographic data (SHELX-refined) shows planar pyridazine-pyrazole geometry, suggesting enhanced rigidity but reduced solubility .
Piperazine-Linked Derivatives
- 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-phenylethan-1-one: This analog substitutes the pyridazine ring with a fluorobenzyl group. Pharmacological data is unavailable, but the fluorobenzyl group may enhance blood-brain barrier penetration.
- 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one (MK30) :
With a trifluoromethylphenyl group and elongated alkyl chain, MK30 exhibits higher lipophilicity (logP ≈ 3.2 vs. ~2.5 for the target compound). This modification improves CNS targeting but increases metabolic instability .
Hybrid Pharmacophores
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21): Replacing phenylethanone with a thiophene-carbony group introduces sulfur-based hydrogen bonding.
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) :
The pyrazole-butane extension enhances solubility (clogP = 1.8) and kinase selectivity in preclinical models, though direct comparisons to the target compound are lacking .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Structural Impact on Properties
Research Findings and Insights
- Pharmacophore Flexibility : The piperazine spacer in the target compound allows conformational adaptability, critical for receptor binding .
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents (e.g., in MK30) improve membrane permeability but may introduce toxicity risks .
- Anti-Inflammatory Potential: Pyridazine derivatives (e.g., ) show promise, but the target compound’s phenylethanone moiety could synergize with anti-inflammatory pathways .
Biological Activity
1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)-2-phenylethan-1-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a pyridazine moiety, and a phenylethanone group. The presence of these functional groups is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various pharmacological properties, particularly in the following areas:
Antidepressant Activity
A study evaluating related compounds showed significant serotonin (5-HT) reuptake inhibition, which is crucial for antidepressant effects. The most promising derivatives demonstrated stability in human liver microsomes and favorable pharmacokinetic profiles. In vivo studies indicated that these compounds could mitigate serotonin depletion in the hypothalamus and reduce immobility times in forced swimming tests, suggesting potential antidepressant efficacy .
Antimycobacterial Activity
Another area of interest is the compound's activity against Mycobacterium tuberculosis. Related derivatives have been synthesized and tested, with some displaying IC50 values as low as 1.35 μM against the bacterium. These findings highlight the potential of similar compounds in treating tuberculosis .
Detailed Research Findings
| Study | Compound | Activity | IC50/IC90 Values | Notes |
|---|---|---|---|---|
| Study 1 | A20 | Serotonin Reuptake Inhibition | IC50 not specified | Effective in reducing immobility in FST |
| Study 2 | 6e | Antimycobacterial | IC50: 1.35 - 2.18 μM; IC90: 3.73 - 4.00 μM | Non-toxic to HEK-293 cells |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Serotonin Reuptake Inhibition : The compound likely interacts with serotonin transporters, enhancing serotonin availability in synaptic clefts, which is critical for mood regulation.
- Antimycobacterial Mechanism : The structural components may interfere with bacterial cell wall synthesis or metabolic pathways specific to Mycobacterium tuberculosis, although further studies are needed to elucidate these mechanisms.
Case Studies
Several case studies have documented the efficacy of derivatives similar to this compound:
- Case Study on Antidepressant Effects : In one study, administration of a related compound led to significant reductions in depressive-like behavior in rodent models, correlating with increased serotonin levels.
- Case Study on Antitubercular Activity : Another case highlighted the promising results from a series of synthesized derivatives tested against Mycobacterium tuberculosis, demonstrating potential for development into new anti-tubercular agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
